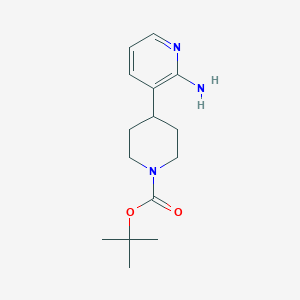
Ethyl 3-hydroxyundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxyundecanoate is an organic compound with the molecular formula C13H26O3. It is an ester derived from the reaction between 3-hydroxyundecanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyundecanoate can be synthesized through the esterification of 3-hydroxyundecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anion exchange resins as catalysts can also be employed to simplify the separation process and allow for the recycling and regeneration of the catalyst .
化学反应分析
Types of Reactions
Ethyl 3-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxoundecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyundecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.
Major Products Formed
Oxidation: Ethyl 3-oxoundecanoate
Reduction: Ethyl 3-hydroxyundecanol
Substitution: Various esters depending on the acid used
科学研究应用
Ethyl 3-hydroxyundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving fatty acid derivatives.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of ethyl 3-hydroxyundecanoate involves its hydrolysis to release 3-hydroxyundecanoic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, making it a versatile compound for various applications. The molecular targets and pathways involved depend on the specific application, such as enzymatic hydrolysis in biological systems.
相似化合物的比较
Ethyl 3-hydroxyundecanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Ethyl 5-hydroxydecanoate: Hydroxyl group positioned differently on the carbon chain.
Ethyl laurate: Similar ester structure but without the hydroxyl group.
The uniqueness of this compound lies in its specific hydroxyl group position, which influences its reactivity and applications.
属性
分子式 |
C13H26O3 |
|---|---|
分子量 |
230.34 g/mol |
IUPAC 名称 |
ethyl 3-hydroxyundecanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h12,14H,3-11H2,1-2H3 |
InChI 键 |
YFMDYRSJKCQYQN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CC(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
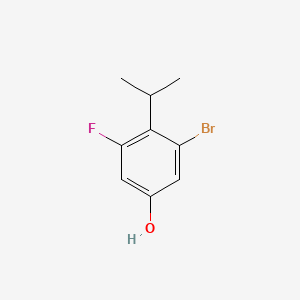

![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
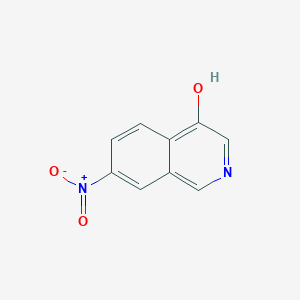
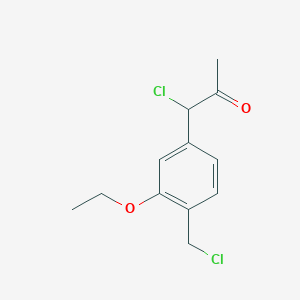

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
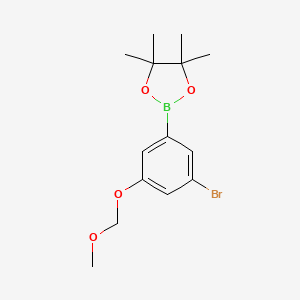
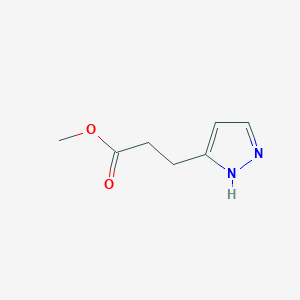
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)


